6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings, making it a versatile scaffold in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of 6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a normal feedback mechanism to protect tissues against disease or infection .
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This results in a decrease in the production and release of chemical agents from the cells in the diseased, infected, or wounded tissue . This interaction effectively reduces the inflammatory response, thereby potentially alleviating symptoms associated with inflammation .
Biochemical Pathways
The action of this compound affects the biochemical pathways associated with the production of inflammatory mediators . By inhibiting the expression and activities of these mediators, the compound disrupts the normal inflammatory response. The downstream effects of this disruption include a reduction in the recruitment of leukocytes (white blood cells) to the site of inflammation, leading to a decrease in tissue damage and promoting the healing process .
Result of Action
The molecular and cellular effects of the action of this compound include a significant reduction in the production of inflammatory mediators . This leads to a decrease in the inflammatory response at the cellular level, reducing tissue damage and promoting healing . In addition, the compound has been reported to exhibit potent anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine are not fully characterized. Pyrazolo[1,5-a]pyrimidines are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrazolo[1,5-a]pyrimidine derivative .
Cellular Effects
Some pyrazolo[1,5-a]pyrimidines have been reported to exhibit anti-inflammatory effects and antiproliferative activities . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some pyrazolo[1,5-a]pyrimidines have been reported to inhibit Aurora kinase A , which could potentially lead to changes in gene expression and enzyme activity.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Pyrazolo[1,5-a]pyrimidines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
The transport and distribution of a compound can be influenced by factors such as transporters, binding proteins, and its localization or accumulation .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function, and may be influenced by factors such as targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the fused pyrazolo[1,5-a]pyrimidine ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazolo[1,5-a]pyrimidine intermediate.
Methylation: The final step involves the methylation of the pyrazolo[1,5-a]pyrimidine ring at the desired positions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitro groups to amines or carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific photophysical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
Compared to similar compounds, 6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4/c1-8-7-12-17-9(2)13(14(16)19(12)18-8)10-3-5-11(15)6-4-10/h3-7H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXVOTLDVWCGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C(=C2N)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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